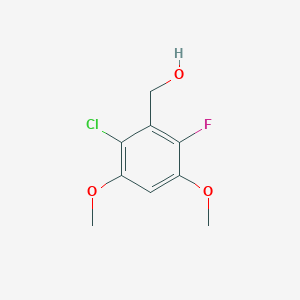
(2-Chloro-6-fluoro-3,5-dimethoxyphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chloro-6-fluoro-3,5-dimethoxyphenyl)methanol: is an organic compound characterized by the presence of chloro, fluoro, and methoxy substituents on a phenyl ring, along with a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-6-fluoro-3,5-dimethoxyphenyl)methanol typically involves the following steps:
Halogenation: Introduction of chloro and fluoro groups onto the phenyl ring.
Methoxylation: Introduction of methoxy groups at specific positions on the phenyl ring.
Reduction: Conversion of the intermediate compound to the final methanol derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or hydrocarbon derivatives.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of (2-Chloro-6-fluoro-3,5-dimethoxyphenyl)aldehyde or (2-Chloro-6-fluoro-3,5-dimethoxyphenyl)carboxylic acid.
Reduction: Formation of (2-Chloro-6-fluoro-3,5-dimethoxyphenyl)methane.
Substitution: Formation of various substituted phenyl derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a building block in organic synthesis.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2-Chloro-6-fluoro-3,5-dimethoxyphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors The presence of chloro, fluoro, and methoxy groups can influence its binding affinity and activity
Comparación Con Compuestos Similares
- (2,6-Difluoro-3,5-dimethoxyphenyl)methanol
- (2-Chloro-6-fluorophenyl)methanol
- (2-Chloro-6-fluoro-5-methylphenylboronic acid)
Uniqueness:
- The combination of chloro, fluoro, and methoxy groups in (2-Chloro-6-fluoro-3,5-dimethoxyphenyl)methanol provides unique chemical properties that may not be present in similar compounds. This uniqueness can influence its reactivity, biological activity, and potential applications.
Propiedades
Fórmula molecular |
C9H10ClFO3 |
|---|---|
Peso molecular |
220.62 g/mol |
Nombre IUPAC |
(2-chloro-6-fluoro-3,5-dimethoxyphenyl)methanol |
InChI |
InChI=1S/C9H10ClFO3/c1-13-6-3-7(14-2)9(11)5(4-12)8(6)10/h3,12H,4H2,1-2H3 |
Clave InChI |
NNWVSBKYUCFWCL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C(=C1F)CO)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


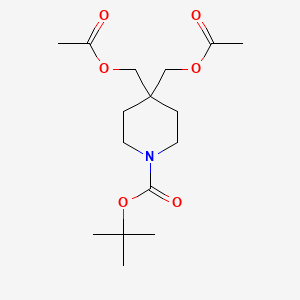
![Methyl 5-amino-2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-5-oxopentanoate](/img/structure/B13877661.png)
![4-(6-Methylimidazo[1,2-a]pyridin-2-yl)-1,3-thiazole](/img/structure/B13877664.png)
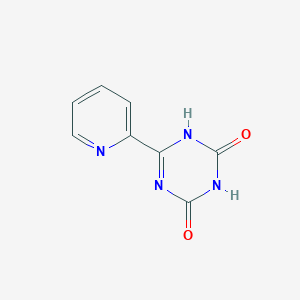
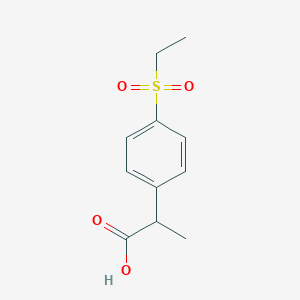
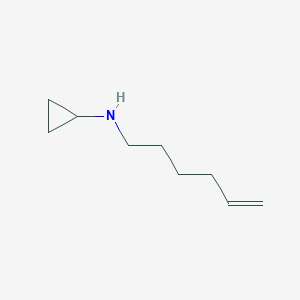
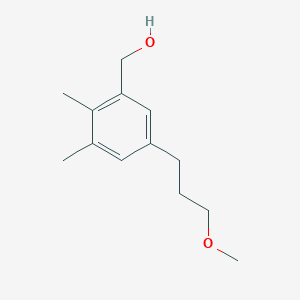
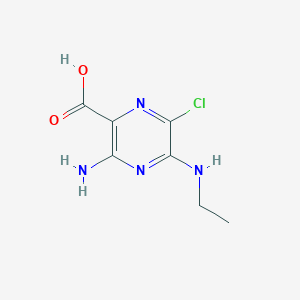
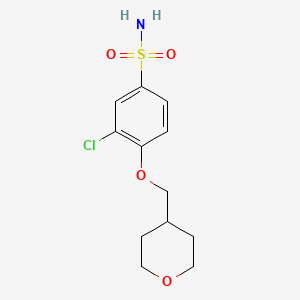
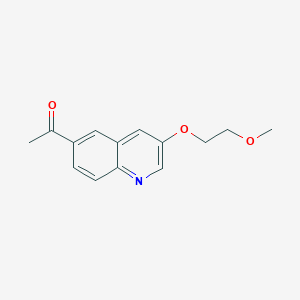
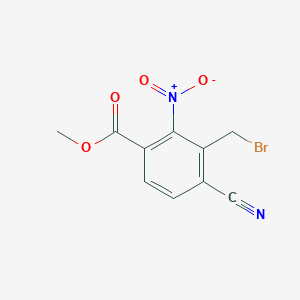

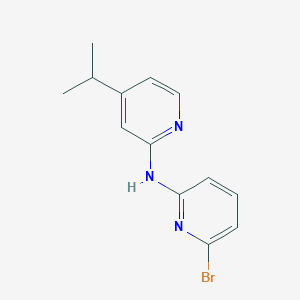
![4-Chloro-6-[(1,1-dimethylethyl)thio]quinoline](/img/structure/B13877736.png)
